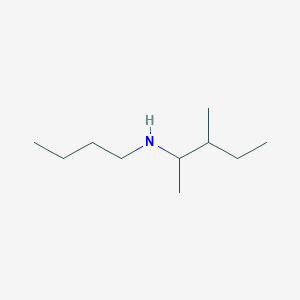

Butyl(3-methylpentan-2-yl)amine

Description

Properties

Molecular Formula |

C10H23N |

|---|---|

Molecular Weight |

157.30 g/mol |

IUPAC Name |

N-butyl-3-methylpentan-2-amine |

InChI |

InChI=1S/C10H23N/c1-5-7-8-11-10(4)9(3)6-2/h9-11H,5-8H2,1-4H3 |

InChI Key |

JBYHEMBDJKKPBU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)C(C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of Butyl(3-methylpentan-2-yl)amine primarily involves alkylation reactions of 3-methylpentan-2-amine with butyl halides under basic conditions. The process typically follows these steps:

- Starting Material : 3-methylpentan-2-amine, a branched alkyl amine.

- Alkylating Agent : Butyl halides (e.g., butyl bromide or butyl chloride).

- Base : Strong bases such as sodium hydroxide or potassium hydroxide.

- Solvent : Polar organic solvents like ethanol or methanol.

- Reaction Conditions : Elevated temperatures to drive the reaction to completion.

This method allows for the nucleophilic substitution of the halide by the amine nitrogen, forming the desired tertiary amine structure.

Detailed Preparation Methodology

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-methylpentan-2-amine + Butyl halide | Alkylation under basic conditions in ethanol or methanol solvent | Formation of this compound via nucleophilic substitution |

| 2 | Heating (50–100°C) | Ensures complete conversion and reaction kinetics optimization | Increased yield and purity |

| 3 | Workup and purification | Extraction, washing, and distillation | Isolation of pure amine compound |

This alkylation is often conducted either in batch reactors or continuous flow systems in industrial settings to optimize yield and control reaction parameters.

Reaction Optimization and Catalysts

Base Selection : Sodium hydroxide and potassium hydroxide are commonly used bases for deprotonating the amine and facilitating nucleophilic attack on the alkyl halide.

Solvent Effects : Polar protic solvents like ethanol and methanol enhance solubility and reaction rates. The choice of solvent can affect the reaction kinetics and selectivity.

Temperature Control : Elevated temperatures (typically 50–100°C) are necessary to overcome activation barriers and improve conversion rates.

Continuous Flow Processing : Industrial synthesis may employ continuous flow reactors to maintain precise control over reaction time, temperature, and mixing, leading to improved yields and scalability.

Comparative Analysis of Related Amines

| Compound Name | Structural Features | Preparation Highlights | Applications |

|---|---|---|---|

| This compound | Butyl group + branched 3-methylpentan-2-yl | Alkylation of 3-methylpentan-2-amine with butyl halides under basic conditions | Pharmaceutical, agrochemical synthesis |

| 3-Methylpentan-2-amine | Branched amine without butyl substitution | Commercially available or synthesized via reductive amination | Intermediate in organic synthesis |

| Butylamine | Straight-chain primary amine | Alkylation of ammonia or via reductive amination | Solvent, precursor in organic synthesis |

The presence of both a butyl group and a branched alkyl chain in this compound imparts distinct chemical properties compared to simpler amines.

Research Data and Yield Information

While specific yield data for this compound synthesis is limited in public literature, analogous alkylation reactions typically achieve:

- Yields : 70–90% under optimized conditions.

- Purity : >95% after distillation and purification.

- Reaction Times : 2–6 hours in batch, reduced in continuous flow.

Example data from related amine alkylations:

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50–100°C | Higher temperatures improve kinetics |

| Base concentration | 1–2 equivalents | Ensures complete deprotonation |

| Solvent volume | 5–10 mL per mmol reactant | Balances solubility and reaction rate |

| Reaction time | 2–6 hours | Dependent on scale and reactor type |

| Yield | 70–90% | After purification |

These parameters are consistent with the preparation of tertiary amines via alkylation.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of amine | 3-methylpentan-2-amine, butyl halide, NaOH/KOH, ethanol/methanol, heat | High yield, straightforward, scalable | Requires careful control of conditions to avoid side reactions |

| Reductive amination (theoretical) | 3-methylpentan-2-one, butylamine, reducing agent (H2/Pd) | Potential for high selectivity | Requires expensive catalysts, less common for this compound |

| Isomerization (precursor step) | Acid/base catalyst, temperature control | Useful for intermediate preparation | Not directly applied to final amine |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butyl(3-methylpentan-2-yl)amine can undergo oxidation reactions to form corresponding oxides or amine oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Amine oxides or corresponding oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: Butyl(3-methylpentan-2-yl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. It may also be used in the development of bioactive molecules with potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its amine functionality allows it to interact with various biological targets, making it a valuable scaffold for drug design.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals. It may also find applications in the manufacture of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of Butyl(3-methylpentan-2-yl)amine involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Molecular Features

The table below compares Butyl(3-methylpentan-2-yl)amine with amines from the provided evidence, focusing on molecular attributes and substituent effects:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Features | Reference |

|---|---|---|---|---|---|

| This compound (Hypothetical) | C₁₀H₂₃N | 157.30 | Butyl, 3-methylpentan-2-yl | Branched aliphatic; secondary amine | - |

| (Butan-2-yl)[(3-methylphenyl)methyl]amine | C₁₂H₁₉N | 177.29 | Butan-2-yl, 3-methylbenzyl | Aromatic (3-methylphenyl) enhances rigidity | |

| (3-Bromophenyl)methylamine | C₁₂H₁₈BrN | 256.18 | 3-Bromophenyl, 2-methylbutan-2-yl | Bromine adds hydrophobicity and weight | |

| Benzyl(3-methoxybutan-2-yl)amine | C₁₂H₁₉NO | 193.28 | Benzyl, 3-methoxybutan-2-yl | Methoxy group increases polarity | |

| 2-Ethyl-2-methoxybutan-1-amine | C₇H₁₇NO | 131.22 | Ethyl, methoxy | Compact structure with electron-donating methoxy |

Key Observations:

- Branching Effects : this compound’s branching reduces intermolecular forces, likely resulting in lower boiling points compared to aromatic analogs like (3-Bromophenyl)methylamine .

- Aromatic vs.

- Polar Groups : Methoxy-containing amines (e.g., ) exhibit higher polarity, improving water solubility and altering reactivity at the amine group.

Chemical Reactivity and Basicity

- Basicity : Aliphatic amines like this compound are more basic than aromatic analogs due to the absence of electron-withdrawing groups. For instance, the bromophenyl group in would decrease basicity via inductive effects.

- Reactivity : Secondary amines undergo alkylation and acylation. Steric hindrance in this compound may slow these reactions compared to less hindered compounds like 2-Ethyl-2-methoxybutan-1-amine .

Biological Activity

Butyl(3-methylpentan-2-yl)amine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. As a building block in organic synthesis, it serves as a precursor for various pharmaceuticals and bioactive molecules. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its amine functional group, which allows for diverse chemical reactivity. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxides or amine oxides using agents like hydrogen peroxide. |

| Reduction | Converts to secondary or tertiary amines with lithium aluminum hydride. |

| Substitution | Participates in nucleophilic substitutions with alkyl halides or acyl chlorides. |

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of these biological targets. This mechanism is crucial for its potential therapeutic effects.

Medicinal Chemistry

This compound has shown promise in the development of new drugs due to its ability to interact with various biological targets. Its structural features make it a valuable scaffold for designing bioactive compounds.

- Ligand Studies : It can act as a ligand in enzyme-substrate interaction studies, aiding in the understanding of enzymatic mechanisms and pathways.

- Therapeutic Potential : Research indicates that compounds derived from this amine may exhibit analgesic properties and could be beneficial in pain management therapies .

Case Studies

Several studies have evaluated the biological activity of derivatives of this compound:

- Antiplasmodial Activity : In vitro studies have demonstrated that derivatives exhibit significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance, modifications to the side chains have led to enhanced efficacy against resistant strains .

Table 2: Summary of Antiplasmodial Activity

| Compound Variant | Activity Against CQ-S Strain | Activity Against CQ-R Strain |

|---|---|---|

| 7a | Excellent | Moderate |

| 7b | High | High |

| 7g | Moderate | Excellent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.